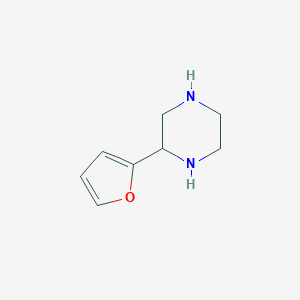

2-(Furan-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKVZWIGUJYFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587671 | |

| Record name | 2-(Furan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111760-37-3 | |

| Record name | 2-(Furan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Furanyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Furan-2-yl)piperazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Furan-2-yl)piperazine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. By combining the electron-rich furan moiety with the versatile piperazine scaffold, this molecule presents a unique structural framework for the development of novel therapeutic agents. This document details its core chemical and physical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications in drug discovery, grounded in the established pharmacology of its constituent parts. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of the Furan-Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, which often confer improved aqueous solubility and oral bioavailability.[1][2] The six-membered ring, with its two nitrogen atoms, provides a rigid, yet conformationally flexible, anchor that can be readily functionalized to modulate biological activity and pharmacokinetic profiles.[2][3] This versatility has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases.

The furan ring, a five-membered aromatic heterocycle, is another key pharmacophore known for its diverse biological activities.[4] Its incorporation into molecular structures can lead to compounds with significant antibacterial, anti-inflammatory, and anticancer properties. When covalently linked, the furan and piperazine moieties create a hybrid structure, 2-(Furan-2-yl)piperazine, that holds considerable promise for the discovery of new chemical entities with novel mechanisms of action and improved therapeutic indices.

This guide serves as a foundational resource for researchers, offering a detailed exploration of the molecule's chemical nature and a framework for its application in drug development programs.

Physicochemical & Spectroscopic Properties

While specific experimental data for 2-(Furan-2-yl)piperazine is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues, such as 1-(2-Furoyl)piperazine and the parent piperazine heterocycle.

Physical and Chemical Data

The key properties are summarized in the table below. It is important to distinguish 2-(Furan-2-yl)piperazine from its more commonly cited amide precursor, 1-(2-Furoyl)piperazine.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 2-(Furan-2-yl)piperazine | - |

| Synonyms | (S)-2-Furan-2-yl-piperazine | [5] |

| CAS Number | 111760-37-3 (unspecified stereochem) | - |

| Molecular Formula | C₈H₁₂N₂O | [5] |

| Molecular Weight | 152.19 g/mol | [5] |

| Appearance | Expected to be a crystalline solid or oil. | Based on piperazine[6] |

| Melting Point | Not available. For comparison, 1-(2-Furoyl)piperazine melts at 66-70 °C.[7] | |

| Boiling Point | Not available. For comparison, 1-(2-Furoyl)piperazine boils at 132-138 °C / 0.6 mmHg.[8] | |

| Solubility | Expected to be soluble in water and polar organic solvents. | Based on piperazine[6] |

| pKa | Two pKa values are expected due to the two nitrogen atoms, similar to piperazine (pKa1 = 5.35, pKa2 = 9.73).[6] |

Spectroscopic Profile (Predicted)

Structural elucidation relies on a combination of spectroscopic techniques. The expected spectral characteristics for 2-(Furan-2-yl)piperazine are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be complex but informative.

-

Furan Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 (adjacent to the oxygen) would appear as a doublet of doublets around δ 7.3-7.4 ppm. The protons at C3 and C4 would appear at higher fields, around δ 6.2-6.4 ppm.[4][9]

-

Piperazine Protons: A series of multiplets in the aliphatic region (δ 2.5-4.0 ppm). The proton on the carbon bearing the furan ring (C2) would be shifted downfield. The N-H protons would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration. The parent piperazine shows a singlet at δ 2.68 ppm for its eight equivalent protons.[10]

-

-

¹³C NMR:

-

Furan Carbons: Signals in the aromatic region, with C2 and C5 appearing around δ 140-155 ppm and C3 and C4 appearing around δ 105-115 ppm.[4]

-

Piperazine Carbons: Signals in the aliphatic region, typically between δ 40-60 ppm.

-

-

IR Spectroscopy:

-

N-H Stretch: A characteristic medium to weak absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-O-C Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the furan ether linkage.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 152. Key fragmentation patterns would likely involve the loss of the furan ring or cleavage of the piperazine ring.

-

Synthesis and Purification

While multiple synthetic routes to piperazine derivatives exist, a highly plausible and efficient method for preparing 2-(Furan-2-yl)piperazine is via the reduction of the corresponding amide, 1-(2-Furoyl)piperazine. This precursor is readily synthesized from commercially available starting materials.

Synthesis Workflow

The overall two-step process involves the acylation of piperazine followed by amide reduction.

Caption: General workflow for the synthesis of 2-(Furan-2-yl)piperazine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Furoyl)piperazine

This protocol is adapted from established procedures for N-acylation of piperazine.[8]

-

Preparation: Dissolve piperazine hexahydrate (194 g, 1.0 mol) in 250 mL of deionized water in a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter.

-

pH Adjustment: Cool the solution in an ice bath and acidify to a pH of 4.5 by the dropwise addition of 6N hydrochloric acid.

-

Acylation Reaction: While maintaining the temperature below 10 °C, simultaneously add 2-furoyl chloride (130.5 g, 1.0 mol) from the dropping funnel and a 10% sodium hydroxide solution at a rate that maintains the pH at a constant 4.5. The controlled pH is critical to ensure mono-acylation and prevent side reactions.

-

Reaction Completion & Workup: After the addition is complete, allow the mixture to stir for an additional hour. Make the solution basic (pH 8.5) with 10% NaOH.

-

Extraction: Transfer the reaction mixture to a continuous liquid-liquid extractor and extract with chloroform for 36 hours.

-

Isolation: Dry the chloroform extract over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 1-(2-Furoyl)piperazine.[8]

Step 2: Reduction to 2-(Furan-2-yl)piperazine

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Amide: Dissolve the 1-(2-Furoyl)piperazine from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic.

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation and Purification: Filter the resulting slurry and wash the solid cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-(Furan-2-yl)piperazine can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The reactivity of 2-(Furan-2-yl)piperazine is dictated by the distinct electronic characteristics of its two constituent rings.

Caption: Key reactive sites of 2-(Furan-2-yl)piperazine.

Reactivity of the Piperazine Moiety

The piperazine ring contains two secondary amine functionalities, making it a potent bis-nucleophile and a base.[6]

-

N-Alkylation and N-Acylation: Both nitrogen atoms can be functionalized through reactions with alkyl halides, acyl chlorides, or anhydrides. This allows for the straightforward introduction of diverse substituents to modulate the molecule's properties. Selective mono-alkylation or acylation can often be achieved by using a protecting group strategy or by carefully controlling reaction stoichiometry.

-

Basicity and Salt Formation: The nitrogen atoms are basic and will readily react with acids to form salts. The pH of a 10% aqueous solution of piperazine is approximately 10.8–11.8.[6] This property is crucial for pharmaceutical formulations, as salt forms often exhibit enhanced solubility and stability.

Reactivity of the Furan Moiety

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.

-

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution much more readily than benzene.[4][11] The reaction occurs preferentially at the C5 position (the other α-position) because the intermediate carbocation is more effectively stabilized by resonance involving the oxygen atom.[4] Common electrophilic substitution reactions include:

-

Halogenation: Occurs under mild conditions, for example, with bromine in dioxane.

-

Nitration: Typically performed with a mild nitrating agent like acetyl nitrate to avoid ring degradation.[12]

-

Friedel-Crafts Acylation: Can be achieved using mild Lewis acids.

-

-

Sensitivity to Strong Acids: The high reactivity of the furan ring also makes it sensitive to strong acids, which can lead to polymerization or ring-opening reactions. Therefore, reactions on the piperazine moiety requiring strongly acidic conditions must be approached with caution.

Applications in Medicinal Chemistry and Drug Development

The 2-(Furan-2-yl)piperazine scaffold is a promising starting point for the design of new therapeutic agents. By combining two pharmacologically relevant moieties, it offers a platform for developing compounds with potential activity in several areas:

-

Anticancer Agents: Piperazine derivatives are integral to many anticancer drugs.[3] The furan ring is also found in compounds with demonstrated antiproliferative activity. The hybrid structure could be explored for novel kinase inhibitors or cytotoxic agents.

-

Central Nervous System (CNS) Agents: Arylpiperazines are a well-established class of CNS-active compounds, acting on dopamine and serotonin receptors.[3] This makes the furan-piperazine core an attractive template for developing novel antipsychotics, antidepressants, or anxiolytics.

-

Antimicrobial Agents: Both piperazine and furan derivatives have been reported to possess antibacterial and antifungal properties.[3] New derivatives could be synthesized and screened to combat infectious diseases, potentially addressing the challenge of antimicrobial resistance.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-(Furan-2-yl)piperazine and its precursors. The safety profile is largely inferred from data on piperazine.

-

Hazards: Piperazine is corrosive and can cause severe skin burns and eye damage. It may also cause allergic skin reactions or respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust, vapors, or mists. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Furan-2-yl)piperazine is a heterocyclic compound with significant untapped potential in the field of drug discovery. Its structure combines the advantageous pharmacokinetic properties of the piperazine scaffold with the diverse biological activity profile of the furan ring. The synthetic accessibility of this molecule, particularly through the reduction of its amide precursor, allows for the rational design and generation of extensive chemical libraries. By leveraging the known reactivity of its constituent rings, researchers can systematically modify the core structure to optimize potency, selectivity, and drug-like properties. This technical guide provides the foundational knowledge necessary for scientists to begin exploring the rich medicinal chemistry of this promising molecular framework.

References

-

furan-2-yl-piperazin-1-ylmethanone - 40172-95-0, C9H12N2O2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). LookChem. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

-

Assembly of 2-substituted piperazines 1 (a) and fused piperazine... (n.d.). ResearchGate. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-756. [Link]

-

Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com. [Link]

-

PIPERAZINES. (n.d.). Ataman Kimya. [Link]

-

Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

2-(4-Ethyl-piperazin-1-yl)-5-(5-methyl-furan-2-ylmethylene)-thiazol-4-one - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. (2018). PubMed. [Link]

-

Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

-

Piperazine. (n.d.). NIST WebBook. [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. [Link]

-

Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

-

5 Electrophilic Substitution of Furan. (2018-07-29). YouTube. [Link]

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.). ResearchGate. [Link]

-

Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. (n.d.). ResearchGate. [Link]

- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. (n.d.).

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024-03-12). Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 5. (S)-2-FURAN-2-YL-PIPERAZINE [chemicalbook.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 11. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structural Elucidation of 2-(Furan-2-yl)piperazine

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the complete structural elucidation of 2-(Furan-2-yl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, and its combination with a furan moiety presents a unique molecular architecture with potential for diverse biological activities.[1] This document moves beyond a simple listing of techniques, offering a self-validating, logic-driven workflow. It details the causality behind experimental choices and provides field-proven protocols for Mass Spectrometry, Infrared Spectroscopy, a full suite of Nuclear Magnetic Resonance experiments, and definitive X-ray Crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking an authoritative and practical framework for the characterization of novel small molecules.

Introduction: The Significance of the Furan-Piperazine Scaffold

The piperazine ring is a cornerstone in modern drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influence basicity and solubility, and allow the piperazine ring to act as a versatile scaffold or linker.[1][3][4] When conjugated with other pharmacologically relevant heterocycles, such as furan, the resulting molecule can exhibit novel biological profiles. The furan ring itself is a component of many bioactive natural products and synthetic compounds.[5]

The precise and unambiguous determination of the three-dimensional structure of a molecule like 2-(Furan-2-yl)piperazine is a critical, non-negotiable step in the drug discovery pipeline. It underpins any subsequent investigation into its structure-activity relationships (SAR), mechanism of action, and safety profile. This guide outlines an integrated analytical approach to achieve this, ensuring the generation of robust, reliable, and verifiable structural data.

The Elucidation Workflow: A Multi-Technique Approach

A singular analytical technique is insufficient for complete structural verification. A robust elucidation strategy relies on the synergistic application of multiple spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first step in analyzing any new compound is to unequivocally determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy in the parts-per-million (ppm) range, which allows for the confident assignment of a single, unique molecular formula.

Trustworthiness: The molecular formula provides the fundamental constraint for all subsequent spectroscopic interpretation. An incorrect formula will lead to an incorrect structure. The isotopic pattern, particularly for carbon, serves as an internal validation of the assigned formula.

Expected Data for 2-(Furan-2-yl)piperazine

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₁₂N₂O | Derived from the sum of atoms in the furan and piperazine rings. |

| Monoisotopic Mass | 152.09496 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). |

| [M+H]⁺ (ESI+) | 153.10274 m/z | Protonation of one of the basic piperazine nitrogens is the most likely ionization event in positive electrospray ionization. |

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments can provide valuable structural clues.[1][6] For 2-(Furan-2-yl)piperazine, characteristic fragmentation would involve:

-

Cleavage of the piperazine ring.

-

Loss of the furan moiety.

-

Formation of a furfuryl cation (m/z 81).

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare the measured isotopic pattern with the theoretical pattern for C₈H₁₂N₂O.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds (functional groups) present in a molecule by measuring their absorption of infrared radiation. For 2-(Furan-2-yl)piperazine, the key is to identify vibrations characteristic of the secondary amine (N-H) in the piperazine ring, the C-O-C ether linkage of the furan, and the aromatic C-H bonds.

Trustworthiness: The presence or absence of key bands validates the functional groups suggested by the molecular formula. For example, the observation of an N-H stretch and the absence of a strong carbonyl (C=O) stretch immediately distinguishes this structure from an isomer like N-(2-furoyl)piperazine.[7]

Expected Data for 2-(Furan-2-yl)piperazine

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3300 - 3400 | N-H Stretch (secondary amine) | Characteristic of the piperazine N-H group.[8] |

| 3100 - 3150 | C-H Stretch (furan ring) | Aromatic C-H stretches appear at higher frequency than aliphatic ones.[9] |

| 2800 - 3000 | C-H Stretch (piperazine ring) | Aliphatic C-H stretches from the CH₂ groups.[8] |

| ~1580, ~1500, ~1450 | C=C Stretch (furan ring) | Skeletal vibrations of the aromatic furan ring. |

| 1000 - 1300 | C-O-C Stretch (furan ring) | Strong, characteristic band for the ether linkage in the furan ring.[9] |

| ~1140 | C-N Stretch (piperazine ring) | Aliphatic amine C-N stretching.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform automatic background subtraction and baseline correction. Label the major absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By combining a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, one can systematically map out the entire carbon-hydrogen framework and establish connectivity between atoms, leaving no ambiguity.[10][11]

Trustworthiness: The strength of the NMR approach lies in its self-validating network of correlations. A proposed structure must be consistent with all observed NMR data—chemical shifts, coupling constants, integrations, and cross-peaks in 2D spectra. Any inconsistency invalidates the proposed structure.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected 1D NMR Data for 2-(Furan-2-yl)piperazine

¹H NMR (Proton):

-

Furan Protons (3H): Three signals in the aromatic region (~6.0-7.5 ppm). The proton at C5' will be a doublet of doublets, the proton at C3' a doublet of doublets, and the proton at C4' a doublet of doublets, with characteristic furan coupling constants.[12]

-

Piperazine Protons (9H total): The signals for the eight CH₂ protons and one CH proton on the piperazine ring will appear in the aliphatic region (~2.5-4.0 ppm). The CH proton at C2 will be coupled to adjacent CH₂ protons. The N-H proton will likely appear as a broad singlet that may exchange with D₂O. The asymmetry of the molecule means all four CH₂ groups could be diastereotopic, leading to complex multiplets.[10]

¹³C NMR (Carbon):

-

Furan Carbons (4C): Four signals in the aromatic/olefinic region (~105-155 ppm). The carbon attached to the oxygen (C5') will be the most downfield.

-

Piperazine Carbons (4C): Four signals in the aliphatic region (~40-65 ppm). The carbon bearing the furan substituent (C2) will be the most downfield of this group.

2D NMR: Building the Molecular Framework

2D NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.

Caption: Logic of 2D NMR correlation experiments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will establish the H-C-C-H spin systems within the piperazine ring and the furan ring independently.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlation will be from the piperazine proton at C2 to the furan carbons C2' and C3', unambiguously proving the connection point between the two rings.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a trace of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure proper integration and resolution.

-

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment.

-

2D HSQC Acquisition: Run a standard gradient-selected, phase-sensitive HSQC experiment optimized for ¹JCH ≈ 145 Hz.

-

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, with the long-range coupling delay optimized for nJCH ≈ 8 Hz.

-

Data Analysis: Process all spectra using appropriate software. Systematically build the structure by first assigning spin systems from the COSY, then attaching protons to carbons with the HSQC, and finally connecting all fragments using the long-range HMBC correlations.

X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Experience: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule's conformation and packing in the solid state.[11] It is the ultimate arbiter of structure, capable of resolving subtle stereochemical and conformational details.

Trustworthiness: A successfully solved crystal structure provides bond lengths, bond angles, and torsional angles with very high precision. This data not only confirms the connectivity established by NMR but also reveals the preferred chair conformation of the piperazine ring and the relative orientation of the furan substituent.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol).[10]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell and space group. The structure is solved using direct methods and then refined using full-matrix least-squares against F².[11]

-

Analysis and Visualization: The final refined structure is analyzed to determine geometric parameters. Molecular visualization software is used to generate thermal ellipsoid plots (e.g., ORTEP) that display the three-dimensional structure.

Conclusion

The structural elucidation of 2-(Furan-2-yl)piperazine is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By starting with the molecular formula from high-resolution mass spectrometry and identifying key functional groups with infrared spectroscopy, a solid foundation is laid. The detailed connectivity and two-dimensional structure are then meticulously mapped out using a comprehensive suite of 1D and 2D NMR experiments. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides the trustworthy structural data essential for advancing drug discovery and development programs.

References

-

Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry. [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research. [Link]

-

Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PLoS ONE. [Link]

-

Mohan, S., & Sundaraganesan, N. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

Molbase. 2-(furan-2-yl)piperazine | 111760-37-3. [Link]

-

Köckerling, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

-

PubChemLite. 2-(furan-2-yl)piperidine (C9H13NO). [Link]

-

SpectraBase. 2-furan-3-ylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2-(4-Ethyl-piperazin-1-yl)-5-(5-methyl-furan-2-ylmethylene)-thiazol-4-one - Optional[1H NMR] - Spectrum. [Link]

-

PrepChem.com. Synthesis of N-(2-Furoyl)piperazine. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

NIST. Furan. NIST WebBook. [Link]

-

PubChem. 1-(Tetrahydro-2-furoyl)piperazine. [Link]

-

PubChem. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. [Link]

-

ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]

-

ResearchGate. Structures of FDA-approved piperazine-based drugs. [Link]

-

Douglas, C. J. (2017). Recent Advances in Conjugated Furans. Chemistry – A European Journal. [Link]

-

NIST. Piperazine dihydrochloride. NIST WebBook. [Link]

-

Pontillo, J., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine. [Link]

-

NIST. Furan, 2-methyl-. NIST WebBook. [Link]

-

ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. [Link]

-

PubChem. 2-(2'-Furyl)-5-methylpyrazine. [Link]

-

Racioppi, F., et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Molecules. [Link]

-

ResearchGate. Sterically Strained Conjugated Systems Containing a Trisubstituted Furan Ring. [Link]

-

ResearchGate. Mössbauer Spectroscopic Analysis of Nd2Fe14B/α-Fe Hard Magnetic Nanocomposites. [Link]

-

Tu, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]

-

Kumar, A., et al. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Conjugated Furans [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Pathways for 2-(Furan-2-yl)piperazine

Introduction: The Significance of the 2-(Furan-2-yl)piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to exist in a favored chair conformation and the presence of two nitrogen atoms for substitution, make it a versatile scaffold for drug design.[1] When coupled with a furan moiety, a five-membered aromatic heterocycle also common in bioactive molecules, the resulting 2-(furan-2-yl)piperazine structure presents a compelling pharmacophore for exploration in various therapeutic areas. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-(furan-2-yl)piperazine can be approached through several distinct pathways, each with its own set of advantages and challenges. The most prominent of these are:

-

Reductive Amination: A direct and often efficient method involving the reaction of a furan-based carbonyl compound with piperazine.

-

Acylation-Reduction Sequence: A two-step process that first forms an amide linkage, which is subsequently reduced to the desired amine.

-

Palladium-Catalyzed Cross-Coupling: A powerful C-N bond-forming reaction, such as the Buchwald-Hartwig amination, that couples a furan precursor with piperazine.

-

Multi-step Synthesis from Chiral Precursors: More complex routes that build the piperazine ring or introduce the furan group in a stereocontrolled manner, often starting from amino acids.[3]

The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitutions or stereochemistry.

Pathway 1: Reductive Amination

Reductive amination is a highly effective method for the formation of C-N bonds and represents a straightforward approach to 2-(furan-2-yl)piperazine.[1] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of a carbonyl compound (furfural) and an amine (piperazine), which is then reduced in situ to the target amine.

Mechanistic Rationale

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion without significantly reducing the starting carbonyl compound. Common reducing agents for this purpose include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1] The use of a mono-protected piperazine, such as N-Boc-piperazine, is crucial to prevent undesired N,N'-dialkylation.

Caption: Reductive amination pathway for the synthesis of 2-(Furan-2-yl)piperazine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add furfural (1.1 eq).

-

Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(furan-2-yl)piperazine.

-

Deprotection: Dissolve the purified N-Boc-2-(furan-2-yl)piperazine in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the product with a suitable organic solvent. Dry the organic extracts and concentrate to obtain 2-(furan-2-yl)piperazine.

| Parameter | Condition | Rationale |

| Piperazine Source | N-Boc-piperazine | Prevents N,N'-dialkylation |

| Furan Source | Furfural | Readily available carbonyl precursor |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ions |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants |

| Deprotection | Trifluoroacetic acid (TFA) | Standard for Boc-group removal |

Pathway 2: Acylation-Reduction Sequence

This two-step approach involves the formation of a stable amide intermediate, N-(2-furoyl)piperazine, which is subsequently reduced to the target secondary amine. This method offers excellent control over the regioselectivity of the initial C-N bond formation. A detailed protocol for the synthesis of the intermediate N-(2-furoyl)piperazine has been described.[4]

Mechanistic Rationale

The first step is a standard nucleophilic acyl substitution, where the nucleophilic piperazine attacks the electrophilic carbonyl carbon of a furan-2-carbonyl derivative, typically furoyl chloride. The resulting amide is a stable, easily purified intermediate. The second step involves the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required for this transformation.

Caption: Acylation-reduction pathway for the synthesis of 2-(Furan-2-yl)piperazine.

Experimental Protocol: Acylation-Reduction

Step 1: Synthesis of N-(2-Furoyl)piperazine [4]

-

Reaction Setup: Dissolve piperazine hexahydrate (1.0 eq) in water and acidify to pH 4.5 with 6N HCl.

-

Acylation: Add furoyl chloride (1.0 eq) and a 10% NaOH solution concurrently at a rate that maintains the pH at 4.5.

-

Reaction Completion: After 1 hour, make the solution basic (pH 8.5) with NaOH solution.

-

Extraction and Purification: Continuously extract the reaction mixture with chloroform for 36 hours. Dry the chloroform extract over MgSO₄, filter, and concentrate. Purify by distillation to obtain N-(2-furoyl)piperazine.

Step 2: Reduction of N-(2-Furoyl)piperazine

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Amide: Add a solution of N-(2-furoyl)piperazine (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

-

Purification: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield 2-(furan-2-yl)piperazine. Further purification can be achieved by distillation or chromatography if necessary.

| Parameter | Condition | Rationale |

| Furan Source | Furoyl chloride | Highly reactive acylating agent |

| Piperazine Source | Piperazine | Readily available |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent for amides |

| Solvent | THF (for reduction) | Anhydrous, aprotic solvent required for LiAlH₄ |

Pathway 3: Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds between aryl halides and amines.[5] This reaction can be applied to the synthesis of 2-(furan-2-yl)piperazine by coupling a 2-halofuran (e.g., 2-bromofuran) with a mono-protected piperazine.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[6] The choice of ligand for the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.

Caption: Buchwald-Hartwig cross-coupling pathway for 2-(Furan-2-yl)piperazine synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Addition of Reactants: Evacuate and backfill the flask with an inert gas (e.g., argon). Add N-Boc-piperazine (1.2 eq), 2-bromofuran (1.0 eq), and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

-

Purification and Deprotection: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. The resulting N-Boc-2-(furan-2-yl)piperazine can then be deprotected as described in the reductive amination protocol.

| Parameter | Condition | Rationale |

| Furan Source | 2-Bromofuran | Common aryl halide for cross-coupling |

| Piperazine Source | N-Boc-piperazine | Prevents side reactions |

| Catalyst System | Pd₂(dba)₃ / XPhos | A common and effective catalyst/ligand system |

| Base | Sodium tert-butoxide | Strong, non-nucleophilic base |

| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents |

Summary of Synthetic Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Reductive Amination | Furfural, N-Boc-piperazine | Iminium ion formation, in-situ reduction | Atom-economical, one-pot procedure | Requires selective reducing agent, potential for over-reduction |

| Acylation-Reduction | Furoyl chloride, Piperazine | Amide formation, amide reduction | High regioselectivity, stable intermediate | Requires strong reducing agent (LiAlH₄), two distinct steps |

| Buchwald-Hartwig | 2-Bromofuran, N-Boc-piperazine | Pd-catalyzed C-N bond formation | Broad substrate scope, high functional group tolerance | Expensive catalyst and ligands, requires inert conditions |

Conclusion

The synthesis of 2-(furan-2-yl)piperazine is achievable through several robust and well-established synthetic methodologies. The choice of the optimal pathway is a strategic decision that depends on the specific requirements of the research program, including cost, scale, and the need for further derivatization. Reductive amination offers a direct and efficient route, while the acylation-reduction sequence provides excellent control. For more complex syntheses or when faced with challenging substrates, the Buchwald-Hartwig amination presents a powerful alternative. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to confidently select and execute the most appropriate synthesis of this valuable heterocyclic scaffold.

References

- Zhang, J., Wei, L., Wang, Y., Huang, L., Zhao, W., Zhu, Y., & Xiong, J. (Year).

- (Reference for synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone).

- Berkheij, M., van der Sluis, L., van Maarseveen, J. H., & Sewing, C. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation.

- (Reference for investigation of N-heterocyclic substituted piperazine versions). PMC - NIH.

- (Reference for spectral investigation and normal coordin

- (Reference for reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen). Green Chemistry (RSC Publishing).

- Zhang, J., Wei, L., Wang, Y., Huang, L., Zhao, W., & Zhu, Y. (Year). Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o.

- Song, C., et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights.

- (Reference for Reductive Amination of Furfural to Furfurylamine). Taylor & Francis eBooks.

- (Reference for 2-(furan-2-yl)piperidine). PubChemLite.

-

Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. Available from: [Link]

- (Reference for assembly of 2-substituted piperazines).

- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC - PubMed Central.

-

1-(Tetrahydro-2-furoyl)piperazine. PubChem. Available from: [Link]

- (Reference for acid-promoted one-pot synthesis of substituted furan deriv

- (Reference for methods for the catalytic synthesis of piperazine).

- Spectroscopic Analysis of Piperazine Compounds: Applic

- (Reference for a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters

- (Reference for synthesis of chiral piperazines via hydrogenation of pyrazines activ

- (Reference for examples of the analgesic heteroaryl piperazine derivatives).

- (Reference for synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors). PubMed.

- (Reference for palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines). PubMed.

- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC - PubMed Central.

- (Reference for synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols). Organic Chemistry Frontiers (RSC Publishing).

- (Reference for synthesis, conformation and equilibrium study of new piperazine and azamacrocyclic ligands).

- (Reference for recent advances in catalytic hydrogen

- (Reference for palladium-catalyzed cross-coupling reaction via C–H activation of furanyl and thiofuranyl substr

- (Reference for recent advances in the synthesis of piperazines: focus on C–H functionaliz

- (Reference for recent advances in the synthesis of piperazine based ligands and metal complexes and their applications). Dalton Transactions (RSC Publishing).

- Proton Guru Practice V.

- (Reference for study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles).

- (Reference for synthesis of trisubstituted furans from homopropargylic alcohols). Thieme Chemistry.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Convergence of Furan and Piperazine Scaffolds

An In-depth Technical Guide to the Synthesis and Screening of 2-(Furan-2-yl)piperazine Derivatives

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," a structural motif frequently found in FDA-approved drugs across a multitude of therapeutic areas, including central nervous system (CNS) disorders and oncology.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms offer tunable basicity (pKa), improve aqueous solubility, and provide vectors for structural diversification to optimize pharmacokinetic and pharmacodynamic profiles.[1] When this versatile scaffold is combined with a furan ring, a strategic bioisosteric replacement for the commonly seen phenyl group, a novel chemical space is unlocked.[3][4][5]

The furan ring, while sharing aromaticity with a phenyl group, possesses distinct electronic properties, polarity, and a smaller steric footprint.[3][5] This substitution can profoundly impact a molecule's interaction with biological targets, reduce metabolic liabilities associated with phenyl ring oxidation, and improve overall drug-like properties.[4][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of 2-(Furan-2-yl)piperazine derivatives and outlines robust screening strategies to evaluate their therapeutic potential.

Section 1: Synthetic Strategies for 2-(Furan-2-yl)piperazine Derivatives

The synthesis of this scaffold and its derivatives can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the piperazine nitrogens (N1 and N4). Key methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and reductive amination.[7][8][9]

Route A: N-Arylation of the 2-(Furan-2-yl)piperazine Core

For creating derivatives with an aryl or heteroaryl group on the N4 position, the Buchwald-Hartwig amination is a powerful and widely used method.[8] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and the secondary amine of the piperazine core.

Caption: General workflow for Buchwald-Hartwig N-arylation.

-

To an oven-dried reaction vessel, add 2-(Furan-2-yl)piperazine (1.0 eq), the desired aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl derivative.[8][10]

Route B: Reductive Amination for N-Alkylation

Reductive amination is a highly effective method for introducing alkyl substituents to the piperazine nitrogen.[9][11] This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[11]

-

In a round-bottom flask, dissolve 2-(Furan-2-yl)piperazine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile.

-

Add acetic acid (0.1 eq) to catalyze iminium ion formation and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.

-

Continue stirring at room temperature for 6-18 hours until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue via column chromatography to obtain the N-alkylated product.[11][12]

Section 2: Biological Screening Strategies

The 2-(Furan-2-yl)piperazine scaffold is a versatile starting point for developing therapeutics targeting various diseases. Based on the known activities of both piperazine and furan-containing molecules, primary screening efforts are often directed toward oncology and CNS disorders.[1][13][14]

Anticancer Activity Screening Cascade

A hierarchical approach is essential for efficiently identifying promising anticancer candidates.[15] The process begins with broad cytotoxicity screening across multiple cancer cell lines, followed by more detailed mechanistic assays for the most potent compounds.[16][17]

Caption: Hierarchical workflow for anticancer drug screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][18][19]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[16][18]

| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| FPD-01 | 15.2 | 25.8 | 18.4 |

| FPD-02 | 2.1 | 5.6 | 3.3 |

| FPD-03 | > 50 | > 50 | > 50 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Neurological Activity Screening

Many CNS-active drugs containing the piperazine scaffold modulate serotonin (5-HT) and dopamine (D) receptors.[1][20][21] Therefore, a primary screening focus for 2-(Furan-2-yl)piperazine derivatives is their affinity for these key neurotransmitter receptors.

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[22]

-

Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ, 5-HT₂ₐ).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]Spiperone for D₂ receptors), and various concentrations of the test compound in a suitable assay buffer.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of specific radioligand binding against the concentration of the test compound. Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀ value obtained from the competition curve.[20][22]

| Compound ID | Dopamine D₂ Receptor Ki (nM) | Serotonin 5-HT₁ₐ Receptor Ki (nM) | Serotonin 5-HT₂ₐ Receptor Ki (nM) |

| FPD-04 | 45.2 | 150.8 | 89.1 |

| FPD-05 | 850.1 | 15.3 | 25.6 |

| FPD-06 | 120.5 | 98.7 | > 1000 |

| Haloperidol | 1.5 | 2500 | 30.0 |

Conclusion

The 2-(Furan-2-yl)piperazine scaffold represents a promising area for drug discovery, effectively merging the advantageous pharmacokinetic properties of piperazine with the unique electronic and steric profile of the furan ring. The synthetic routes, primarily leveraging robust methodologies like Buchwald-Hartwig amination and reductive amination, are versatile and allow for the creation of diverse chemical libraries. Systematic screening cascades, beginning with broad functional assays and progressing to more specific mechanistic studies, are crucial for identifying lead compounds with therapeutic potential in areas such as oncology and neurology. The protocols and strategies outlined in this guide provide a solid framework for researchers to synthesize, evaluate, and optimize this valuable class of compounds.

References

- Benchchem. Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers.

- Benchchem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.

- NIH. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.

- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.

- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- New Anticancer Agents: In Vitro and In Vivo Evaluation.

- Semantic Scholar. Bioassays for anticancer activities.

- NIH. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.

- Taylor & Francis Online. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation.

- NIH. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.

- MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.

- PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- PubMed. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex.

- ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹.

- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Cambridge MedChem Consulting. Aromatic Bioisosteres.

- ResearchGate. Bioisosterism in Medicinal Chemistry.

- ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif | Request PDF.

- PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.

- Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines].

- PubMed. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives].

- Pharmacological activity of furan derivatives.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Der Pharma Chemica. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Bioisosterism: A Rational Approach in Drug Design.

- PRISM BioLab. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres.

- Benchchem. Role of piperazine scaffolds in medicinal chemistry.

- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.

- NIH. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents.

- Wikipedia. Ullmann condensation.

- PubMed. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases.

- Exploring pharmacological significance of piperazine scaffold.

- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

- ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation.

- ResearchGate. The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF.

- IJPPR. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.

- PubMed. Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological activity of furan derivatives [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 20. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijrrjournal.com [ijrrjournal.com]

- 22. tandfonline.com [tandfonline.com]

Mechanism of action of 2-(Furan-2-yl)piperazine

An In-Depth Technical Guide to the 2-(Furan-2-yl)piperazine Scaffold: Mechanism of Action and Therapeutic Potential

Abstract

The hybridization of distinct pharmacophores into a single molecular entity represents a robust strategy in modern medicinal chemistry for the discovery of novel therapeutic agents with enhanced potency and unique pharmacological profiles. This technical guide delves into the 2-(Furan-2-yl)piperazine scaffold, a compelling structural motif born from the fusion of the biologically versatile furan and piperazine rings. While comprehensive data on the parent 2-(Furan-2-yl)piperazine molecule remains nascent, a growing body of evidence surrounding its derivatives highlights significant potential across multiple therapeutic areas. This document will synthesize the current understanding of the mechanisms of action associated with this scaffold, drawing from preclinical studies on its derivatives. We will explore its engagement with various biological targets, including ion channels and kinases, and present the experimental frameworks used to elucidate these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of the 2-(Furan-2-yl)piperazine core.

Introduction: The Strategic Union of Furan and Piperazine

The 2-(Furan-2-yl)piperazine scaffold is a privileged structure in drug discovery, combining two heterocycles of profound pharmacological importance.

-

The Piperazine Moiety: The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions.[1] It is a cornerstone of medicinal chemistry, found in numerous approved drugs.[2] Its structural features, including the two basic nitrogen atoms, allow for the modulation of aqueous solubility and the introduction of various substituents to fine-tune receptor binding and pharmacokinetic properties.[3] Piperazine derivatives have demonstrated a vast range of biological activities, including antipsychotic, antidepressant, anticancer, and antihistaminic effects, often by interacting with neurotransmitter receptors in the central nervous system (CNS).[1][4]

-

The Furan Moiety: Furan is a five-membered aromatic heterocycle containing one oxygen atom.[5] It is a versatile pharmacophore capable of engaging in hydrogen bonding and π–π stacking interactions, which are crucial for binding to target receptors.[5] The furan ring is often considered a bioisostere of the phenyl ring but possesses distinct electronic and metabolic properties.[5] Derivatives of furan have shown a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6]

The combination of these two rings into the 2-(Furan-2-yl)piperazine scaffold creates a unique chemical entity with a three-dimensional structure amenable to diverse chemical modifications, paving the way for the development of novel therapeutic agents.

Postulated Mechanisms of Action: Insights from Key Derivatives

The mechanism of action for the 2-(Furan-2-yl)piperazine scaffold is best understood by examining the biological activities of its synthesized derivatives. Current research points towards primary engagement with ion channels and protein kinases.

Voltage-Gated Sodium Channel Blockade

A significant body of research has identified furan-piperazine derivatives as potent blockers of voltage-gated sodium channels (VGSCs), particularly the tetrodotoxin-resistant Na(v)1.8 subtype, which is predominantly expressed in nociceptive primary sensory neurons.[7] This mechanism is critical for the management of neuropathic pain.

Downstream Signaling Pathway:

The primary mechanism involves direct physical occlusion of the channel pore or allosteric modulation that stabilizes the inactivated state of the channel. By blocking the influx of Na+ ions, these compounds reduce the excitability of neurons, thereby dampening the transmission of pain signals.

Caption: Proposed mechanism of Na(v)1.8 channel blockade by 2-(Furan-2-yl)piperazine derivatives.

Anticancer Activity via Kinase Inhibition and Apoptosis Induction

Derivatives of the 2-(Furan-2-yl)piperazine scaffold have demonstrated significant potential as anticancer agents. The mechanisms appear to be multifaceted, involving the inhibition of key cell cycle regulators and the induction of apoptosis.

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Hybrid molecules incorporating a benzofuran-piperazine structure have been designed as novel type II inhibitors of CDK2.[8] CDK2 is a critical enzyme that, in complex with cyclin E or A, drives the cell cycle through the G1/S transition. Inhibition of CDK2 leads to cell cycle arrest and prevents tumor cell proliferation.

-

Induction of Apoptosis: Several studies on rhein–piperazine–furanone hybrids and other related compounds have shown potent cytotoxic activity against various cancer cell lines, such as human lung (A549) and breast cancer cells.[9][10] This cytotoxicity is often mediated by the induction of apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer.

Caption: Dual anticancer mechanisms of 2-(Furan-2-yl)piperazine derivatives.

Experimental Validation and Methodologies

The elucidation of the mechanisms described above relies on a suite of robust in vitro and in vivo assays. Adherence to rigorous, self-validating protocols is paramount for generating trustworthy and reproducible data.

Protocol: In Vitro Voltage-Clamp Assay for Sodium Channel Blockade

This protocol is designed to measure the inhibitory effect of a test compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK-293 cells).

Objective: To determine the IC₅₀ value of a 2-(Furan-2-yl)piperazine derivative against a specific sodium channel subtype (e.g., Na(v)1.8).

Methodology:

-

Cell Culture: Culture HEK-293 cells stably expressing the human Na(v)1.8 channel subtype under standard conditions (37°C, 5% CO₂).

-

Electrophysiology Setup: Use an automated patch-clamp system. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4). The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

-